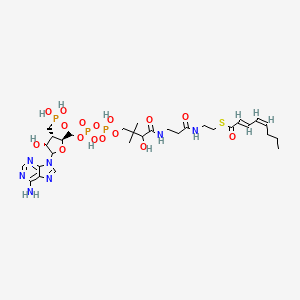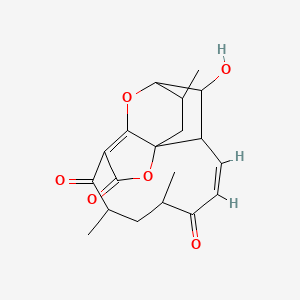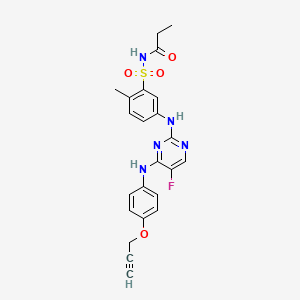
1-Docosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-docosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which the acyl groups specified at positions 1 and 2 are docosanoyl and tetradecanoyl respectively. It is a phosphatidylcholine 36:0 and a tetradecanoate ester. It derives from a docosanoic acid.
Aplicaciones Científicas De Investigación
Lipid Analysis Techniques
1-Docosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine, as a phospholipid, is subject to analysis using high-performance liquid chromatography and fast atom bombardment mass spectrometry. These techniques allow for the identification and characterization of unusual phospholipid species in marine sponges, contributing to our understanding of lipid biochemistry in marine organisms (Dasgupta et al., 1987).
Membrane Biophysics
The phase behavior of lipid mixtures containing variants of this phospholipid is studied to understand membrane dynamics. Differential scanning calorimetry and monolayer techniques reveal insights into lipid phase separations in membranes, impacting our understanding of membrane structure and function (Dumaual et al., 2000).
Lipid Bilayer Properties
Comparative studies on phospholipids containing docosahexaenoic acid provide valuable insights into the properties of lipid monolayers and bilayers. This research contributes to a deeper understanding of membrane fluidity, permeability, and interaction with cholesterol (Zerouga et al., 1995).
Lipid-Mediated Signaling
Research into the interaction of phospholipids with lipases enhances our understanding of lipid-mediated signaling in cells. Studies on phase separation and its relationship to enzyme regulation provide insights into cellular processes (Smaby et al., 1994).
Membrane Hydration and Molecular Order
Infrared linear dichroism and X-ray measurements are used to study the impact of unsaturated lipid chains on membrane dimensions, molecular order, and hydration. This research is crucial for understanding the physical properties of cell membranes (Binder & Gawrisch, 2001).
Membrane Structure and Protein Function
Neutron diffraction studies of polyunsaturated lipid bilayers provide insights into the structure of membranes and their impact on protein functions, such as those of integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Propiedades
Nombre del producto |
1-Docosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C44H88NO8P |
Peso molecular |
790.1 g/mol |
Nombre IUPAC |
[(2R)-3-docosanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-26-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 |
Clave InChI |
JFNNIQMJYCUZKY-HUESYALOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




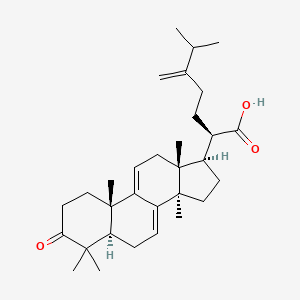

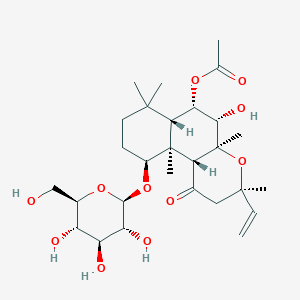
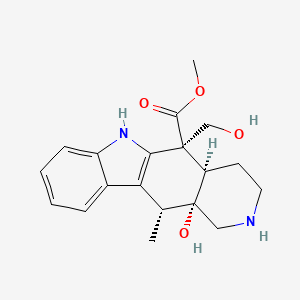
![3alpha-[[[(3abeta,6abeta)-Hexahydro-3alpha-fluoro-5alpha-hydroxy-4beta-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-2H-cyclopenta[b]furan]-2-ylidene]methyl]cyclobutane-1beta-carboxylic acid sodium salt](/img/structure/B1262775.png)
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)
![3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone](/img/structure/B1262778.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
